molecular formula C6H6ClF3N2O B11890203 6-(Trifluoromethoxy)pyridin-3-amine hydrochloride

6-(Trifluoromethoxy)pyridin-3-amine hydrochloride

Cat. No.: B11890203
M. Wt: 214.57 g/mol
InChI Key: WGVXCQVPEBXXAE-UHFFFAOYSA-N
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Description

Key properties include:

  • Molecular Formula: C₆H₅F₃N₂O·HCl (simplified as C₆H₆ClF₃N₂O) .
  • Molecular Weight: 201.63 g/mol .
  • CAS Number: 135900-33-3 .
  • Structure: Features a pyridine ring substituted with a trifluoromethoxy (-OCF₃) group at the 6-position and an amino (-NH₂) group at the 3-position, forming a hydrochloride salt.

The trifluoromethoxy group enhances lipophilicity and metabolic stability, making the compound valuable in designing bioactive molecules .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6ClF3N2O

Molecular Weight

214.57 g/mol

IUPAC Name

6-(trifluoromethoxy)pyridin-3-amine;hydrochloride

InChI

InChI=1S/C6H5F3N2O.ClH/c7-6(8,9)12-5-2-1-4(10)3-11-5;/h1-3H,10H2;1H

InChI Key

WGVXCQVPEBXXAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)OC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Nitration and Functionalization of Pyridine Derivatives

A common approach involves nitration of pyridine precursors to install a nitro group at the 3-position, followed by trifluoromethoxy introduction at the 6-position. For example, 3-nitropyridine undergoes directed halogenation using phosphorus oxychloride (POCl₃) to yield 6-chloro-3-nitropyridine. Subsequent halogen exchange with silver trifluoromethoxide (AgOCF₃) in anhydrous dimethylformamide (DMF) at 80°C replaces chlorine with the trifluoromethoxy group.

Reaction Conditions:

StepReagents/ConditionsYield
NitrationHNO₃/H₂SO₄, 0–5°C75%
HalogenationPOCl₃, 110°C82%
Trifluoromethoxy InsertionAgOCF₃, DMF, 80°C68%

Reduction of Nitro to Amine

The nitro group at position 3 is reduced to an amine using catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) or stoichiometric sodium dithionite (Na₂S₂O₄, H₂O/EtOH, pH 4–5). Hydrogenation typically achieves higher yields (90–95%) compared to dithionite (70–80%).

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol or diethyl ether to precipitate the hydrochloride salt. Optimal conditions involve equimolar HCl addition at 0°C, yielding >98% purity after recrystallization.

Key Reaction Mechanisms and Optimization Strategies

Nucleophilic Aromatic Substitution (NAS)

The trifluoromethoxy group is introduced via NAS, where the electron-deficient pyridine ring reacts with a trifluoromethoxy anion (OCF₃⁻). Activating groups (e.g., nitro) at position 3 enhance ring electrophilicity, directing substitution to position 6. Kinetic studies reveal a second-order dependence on OCF₃⁻ concentration, with activation energy (Eₐ) of 85 kJ/mol.

Catalytic Hydrogenation Dynamics

Nitro-group reduction follows a Langmuir-Hinshelwood mechanism, where H₂ adsorption on Pd/C surfaces facilitates electron transfer to the nitro group. Solvent polarity impacts reaction rates: ethanol (ε = 24.3) accelerates reduction compared to tetrahydrofuran (ε = 7.6) due to improved H₂ solubility.

Purification and Characterization Techniques

Crystallization and Chromatography

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with a melting point of 31–33°C. Impurity removal (<1%) is achieved using reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 8.35 (d, J = 2.4 Hz, 1H, H-2), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, H-4), 6.95 (d, J = 8.8 Hz, 1H, H-5).

  • ¹⁹F NMR (376 MHz, D₂O): δ -58.2 (s, OCF₃).

  • HRMS : m/z calc. for C₆H₅F₃N₂O [M+H]⁺: 179.0432, found: 179.0435.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic nitration and halogenation steps, reducing batch times by 40%. For example, a 2-stage flow system (residence time: 5 min per stage) achieves 85% yield for 6-chloro-3-nitropyridine.

Solvent Recovery and Waste Management

Green chemistry principles advocate for DMF recycling via distillation (recovery rate: 92%) and catalytic hydrogenation to minimize heavy metal waste .

Chemical Reactions Analysis

Reactivity of the Aromatic Amine Group

The primary amine at position 3 participates in nucleophilic reactions due to electron density enhancement from the pyridine ring’s resonance effects, despite the -OCF₃ group’s electron-withdrawing nature.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. For example:
Reaction :
C6H4F3NOHCl+RCOClC6H4F3NO-CONHR+HCl\text{C}_6\text{H}_4\text{F}_3\text{NO} \cdot \text{HCl} + \text{RCOCl} \rightarrow \text{C}_6\text{H}_4\text{F}_3\text{NO-CONHR} + \text{HCl}

  • Conditions : Room temperature, base (e.g., triethylamine) to neutralize HCl .

  • Yield : 75–90% depending on R group steric bulk .

Alkylation Reactions

The amine undergoes alkylation with alkyl halides or epoxides:
Reaction :
C6H4F3NOHCl+R-XC6H4F3NO-NHR+HX\text{C}_6\text{H}_4\text{F}_3\text{NO} \cdot \text{HCl} + \text{R-X} \rightarrow \text{C}_6\text{H}_4\text{F}_3\text{NO-NHR} + \text{HX}

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields.

  • Limitations : Bulky alkyl groups reduce reactivity due to steric hindrance .

Schiff Base Formation

Reaction with aldehydes/ketones produces imines:
Reaction :
C6H4F3NOHCl+RCHOC6H4F3NO-N=CHR+HCl+H2O\text{C}_6\text{H}_4\text{F}_3\text{NO} \cdot \text{HCl} + \text{RCHO} \rightarrow \text{C}_6\text{H}_4\text{F}_3\text{NO-N=CHR} + \text{HCl} + \text{H}_2\text{O}

  • Conditions : Reflux in ethanol, catalytic acetic acid .

Pyridine Ring Reactivity

The -OCF₃ group deactivates the pyridine ring, directing electrophilic substitution to specific positions.

Electrophilic Substitution

Reaction Type Position Conditions Yield Reference
NitrationPosition 5HNO₃/H₂SO₄, 0°C60%
HalogenationPosition 4Cl₂/FeCl₃, 50°C45%
SulfonationPosition 5H₂SO₄ (fuming), 100°C55%

Mechanistic Insight :
The -OCF₃ group directs electrophiles to the meta position (relative to itself) via inductive effects, while resonance effects favor para substitution relative to the amine .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging the pyridine ring’s halogen substituents (if introduced via prior reactions):

Suzuki-Miyaura Coupling

Example :
C6H3F3NOCl+Ar-B(OH)2C6H3F3NO-Ar\text{C}_6\text{H}_3\text{F}_3\text{NOCl} + \text{Ar-B(OH)}_2 \rightarrow \text{C}_6\text{H}_3\text{F}_3\text{NO-Ar}

  • Catalyst : Pd(PPh₃)₄, K₂CO₃, 80°C .

  • Scope : Compatible with aryl boronic acids bearing electron-donating groups (e.g., -OMe) .

Buchwald-Hartwig Amination

Example :
C6H3F3NOBr+R2NHC6H3F3NO-NR2\text{C}_6\text{H}_3\text{F}_3\text{NOBr} + \text{R}_2\text{NH} \rightarrow \text{C}_6\text{H}_3\text{F}_3\text{NO-NR}_2

  • Catalyst : Pd₂(dba)₃/Xantphos .

  • Yield : 50–70% for secondary amines .

Complexation with Metals

The amine and pyridine nitrogen act as ligands in coordination chemistry:

Metal Complex Type Application Reference
Cu(II)Square planarCatalytic oxidation reactions
Pd(II)TetrahedralCross-coupling intermediates

Stability : Complexes with transition metals are stable in aqueous and organic solvents .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes/receptors inform medicinal chemistry applications:

  • TRPV1 Antagonism : The trifluoromethoxy group enhances binding to hydrophobic pockets in ion channels (IC₅₀ = 8.4 nM for capsaicin antagonism) .

  • Enzyme Inhibition : Derivatives inhibit cytochrome P450 enzymes (Ki = 0.2–1.3 μM).

Stability Under Reactive Conditions

Condition Effect Half-Life
Aqueous HCl (1M)Degrades via hydrolysis of -OCF₃ group2 hours
H₂O₂ (30%)Oxidative cleavage of amine<1 hour
UV light (254 nm)Photodecomposition4 hours

Scientific Research Applications

Chemical Properties and Structure

6-(Trifluoromethoxy)pyridin-3-amine hydrochloride is characterized by a pyridine ring with a trifluoromethoxy substituent. The molecular formula is C7H8ClF3N2OC_7H_8ClF_3N_2O, with a molecular weight of 228.6 g/mol. Its structure enhances lipophilicity and metabolic stability, which are crucial for its interactions with biological targets .

Chemistry

  • Building Block in Synthesis : This compound serves as a versatile building block in the synthesis of complex molecules, particularly in pharmaceuticals and agrochemicals. Its unique trifluoromethoxy group allows for modifications that can lead to new derivatives with enhanced properties .

Biology

  • Biological Activity : Research indicates that this compound exhibits potential biological activities, including antimicrobial and antifungal properties. Its mechanism involves interactions with specific molecular targets, influencing various biochemical pathways .

Medicine

  • Therapeutic Applications : The compound is being investigated for its potential therapeutic applications, particularly as an antiviral and antitumor agent. It is part of ongoing clinical trials aimed at developing new drugs with improved efficacy and safety profiles .

Industry

  • Material Production : In industrial applications, this compound is utilized in the production of materials that require specific properties such as enhanced stability and reactivity. Its unique chemical structure contributes to the development of advanced materials .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Research shows that:

  • Substituent Positioning : The position and nature of substituents on the pyridine ring significantly affect biological potency.
  • Lipophilicity : Compounds with lipophilic substituents tend to exhibit enhanced activity compared to those with polar groups .

Case Studies and Clinical Trials

Several case studies highlight the efficacy and potential applications of this compound:

  • Antimicrobial Activity : A study demonstrated the compound's effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent .
  • Antitumor Properties : Clinical trials are underway to evaluate its effectiveness as an antitumor agent, showing promise in preclinical models for cancer treatment .
  • Agrochemical Development : The compound has been utilized in developing agrochemicals that enhance crop protection against pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on Pyridine Ring

The following table summarizes analogs with modifications to the substituent type or position:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
6-(Trifluoromethoxy)pyridin-3-amine HCl C₆H₆ClF₃N₂O 201.63 135900-33-3 -OCF₃ (6-position), -NH₂ (3-position)
6-(Difluoromethyl)pyridin-3-amine HCl C₆H₇ClF₂N₂ 193.63 1646152-50-2 -CF₂H (6-position), -NH₂ (3-position)
6-(Difluoromethoxy)pyridin-3-amine HCl C₆H₆ClF₂N₂O 196.57* 2831714-15-7 -OCF₂H (6-position), -NH₂ (3-position)
4-Chloro-6-(trifluoromethyl)pyridin-3-amine C₆H₄ClF₃N₂ 196.56 1196153-86-2 -CF₃ (6-position), -Cl (4-position)
2-Chloro-6-(trifluoromethoxy)pyridin-3-amine C₆H₄ClF₃N₂O 212.56 N/A -OCF₃ (6-position), -Cl (2-position)

*Calculated based on molecular formula.

Key Observations:

Fluorine Content and Lipophilicity :

  • The trifluoromethoxy group (-OCF₃) in the parent compound offers higher lipophilicity (LogP ~2.8) compared to difluoromethoxy (-OCF₂H, LogP ~2.3) or difluoromethyl (-CF₂H) groups, enhancing membrane permeability .
  • Chlorine substitution (e.g., 4-Chloro-6-(trifluoromethyl)pyridin-3-amine) increases molecular weight but may reduce metabolic stability due to electronegativity .

Heterocycle Variation

6-(Trifluoromethyl)-3-Pyridazinemethanamine Hydrochloride
  • Molecular Formula : C₆H₇ClF₃N₃ .
  • CAS Number : 1948237-23-7 .
  • Comparison : Replacing the pyridine ring with pyridazine shifts the electronic distribution, reducing aromaticity and altering solubility. The trifluoromethyl (-CF₃) group further increases electron-withdrawing effects, which may impact reactivity in coupling reactions .

Functional Group Modifications

6-(Trifluoromethoxy)pyridine-3-carboxylic Acid
  • CAS Number : 867131-26-8 .
  • Comparison : Replacing the amine group with a carboxylic acid (-COOH) transforms the molecule into a building block for amide or ester derivatives, expanding utility in peptide-mimetic drug design .

Biological Activity

6-(Trifluoromethoxy)pyridin-3-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances the compound's physicochemical properties, which can influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The structural formula of this compound is characterized by a pyridine ring substituted with a trifluoromethoxy group and an amino group. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, which are critical for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethoxy group can increase binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation, which are crucial for pharmacological applications.

Antimicrobial Activity

Research has demonstrated that derivatives of trifluoromethyl pyridines exhibit significant antimicrobial properties. For instance, studies have identified compounds with moderate to potent antitubercular activity against Mycobacterium tuberculosis (Mtb) strains, suggesting that this compound may share similar properties .

Anticancer Potential

In vitro studies have shown that compounds containing trifluoromethoxy groups can exhibit anticancer activity. For example, certain derivatives were tested on MCF7 breast cancer cells, revealing a decrease in cell viability while maintaining lower toxicity towards non-cancerous cells (MCF10A) at specific concentrations. This selectivity suggests a potential therapeutic window for anticancer applications .

Data Tables

Activity Target Effect Reference
AntitubercularMycobacterium tuberculosisModerate to potent activity
Anticancer (MCF7 Cells)Breast cancer cellsDecreased viability at 50 µM
Enzyme InhibitionVarious enzymesModulation of enzymatic activity

Case Studies

  • Antitubercular Activity : A study focused on the synthesis and evaluation of novel pyridine derivatives, including this compound, found that these compounds exhibited significant activity against clinical strains of Mtb. The mechanism was proposed to involve novel pathways distinct from existing antitubercular drugs .
  • Anticancer Studies : In research involving the combination of new compounds with doxorubicin (DOX), it was noted that certain derivatives reduced MCF7 cell viability while sparing MCF10A cells from toxicity at higher concentrations. This finding indicates potential for developing combination therapies that enhance efficacy while reducing side effects .

Q & A

Basic: What are the standard synthetic routes for 6-(Trifluoromethoxy)pyridin-3-amine hydrochloride, and how are intermediates validated?

Methodological Answer:
The compound is typically synthesized via catalytic hydrogenation of a nitro precursor. For example, 2-(trifluoromethoxy)-5-nitropyridine can be reduced using palladium on carbon (Pd/C) in methanol under hydrogen gas, followed by HCl treatment to form the hydrochloride salt . Validation of intermediates involves:

  • TLC monitoring (as described for phosphazene derivatives in ) to track reaction progress.
  • NMR spectroscopy to confirm the absence of nitro groups (δ ~7.5–8.5 ppm for aromatic protons) and presence of amine protons (δ ~5.0–6.0 ppm).
  • Mass spectrometry for molecular weight confirmation (e.g., molecular ion peak at m/z 193 for the free base).

Basic: How can solubility and stability of this compound be optimized for aqueous-phase reactions?

Methodological Answer:
Solubility in aqueous media is limited due to the hydrophobic trifluoromethoxy group. Strategies include:

  • pH adjustment : Protonation of the amine group (pKa ~4–5) enhances solubility in acidic buffers (e.g., 0.1 M HCl).
  • Co-solvent systems : Use 10–20% DMSO or ethanol to improve dissolution without destabilizing the compound .
  • Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 week) with HPLC monitoring to detect hydrolysis or oxidation byproducts .

Advanced: How can computational methods predict reaction pathways for modifying the trifluoromethoxy group?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path searches can model substituent effects:

  • Transition state analysis : Identify energy barriers for nucleophilic substitution at the trifluoromethoxy group (e.g., replacing -OCF₃ with -OH).
  • ICReDD’s approach : Combine computed activation energies with experimental data to prioritize viable reaction conditions (e.g., solvent polarity, temperature) .
  • Example : Calculations may predict that SNAr reactions require >100°C in polar aprotic solvents (DMF, DMSO) due to the electron-withdrawing trifluoromethoxy group.

Advanced: How should researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:
Discrepancies in NMR or mass spectra often arise from:

  • Impurity profiles : Use preparative HPLC to isolate the pure compound and re-analyze.
  • Tautomerism : The amine group may exhibit dynamic proton exchange in DMSO-d₆, broadening peaks; use CDCl₃ for sharper signals .
  • Counterion effects : Compare free base and hydrochloride salt spectra to distinguish amine proton shifts (Δδ ~0.5–1.0 ppm) .

Advanced: What statistical experimental design principles apply to optimizing its synthesis yield?

Methodological Answer:
Use a Box-Behnken design or factorial DOE to optimize variables:

  • Factors : Catalyst loading (5–10% Pd/C), H₂ pressure (1–3 atm), reaction time (6–24 hrs).
  • Response surface modeling : Correlate variables with yield (%) and purity (HPLC area %).
  • Validation : Replicate center-point experiments to confirm reproducibility (e.g., ±5% yield variation) .

Advanced: How can heterogeneous catalysis improve selectivity in derivatization reactions?

Methodological Answer:
Immobilized catalysts reduce side reactions (e.g., over-reduction):

  • Supported metals : Use Pd/Al₂O₃ for controlled hydrogenation of nitro to amine without cleaving the trifluoromethoxy group .
  • Leaching tests : ICP-MS analysis of reaction filtrate confirms <1 ppm metal contamination.
  • Reusability : Assess catalyst activity over 3–5 cycles; >80% retention of initial yield indicates robustness .

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, N95 mask, and chemical goggles due to amine hydrochloride’s irritancy .
  • Spill management : Neutralize with 5% sodium bicarbonate before disposal.
  • Ventilation : Use fume hoods to prevent inhalation of fine hydrochloride particles (TLV: 1 mg/m³) .

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